2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol
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Overview
Description
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-methylphenol
- 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-bromophenol
- 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-chlorophenol
Uniqueness
The uniqueness of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom, in particular, enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C20H12ClIN2O2 |
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Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-[[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C20H12ClIN2O2/c21-14-5-1-3-12(9-14)20-24-17-8-7-15(10-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H |
InChI Key |
WZRROYRIPUALFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC=C4)I)O |
Origin of Product |
United States |
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